1-Butylpyrrolidine-2-thione

Description

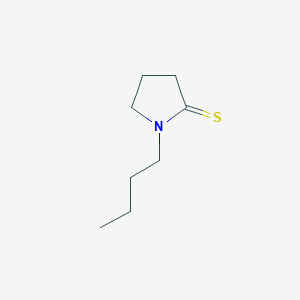

Structure

2D Structure

3D Structure

Properties

CAS No. |

13217-92-0 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

1-butylpyrrolidine-2-thione |

InChI |

InChI=1S/C8H15NS/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 |

InChI Key |

DNFXKPPLNULZAU-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCC1=S |

Canonical SMILES |

CCCCN1CCCC1=S |

Synonyms |

2-Pyrrolidinethione, 1-butyl- |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butylpyrrolidine 2 Thione

Thionation Strategies for Pyrrolidinone Precursors

The most direct and widely employed strategy for synthesizing 1-Butylpyrrolidine-2-thione involves the conversion of the carbonyl group of a pyrrolidinone precursor into a thiocarbonyl group.

The conversion of amides and lactams into their thio-analogues is a fundamental transformation in organic sulfur chemistry. researchgate.net For this compound, this is typically accomplished by reacting 1-Butylpyrrolidin-2-one (B1265465) with a potent thionating agent. The most common and effective reagents for this purpose are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). researchgate.netwikipedia.orgnih.gov

Lawesson's Reagent (LR) is particularly favored for its mildness and efficacy in converting a wide range of carbonyl compounds, including lactams, into their thiocarbonyl derivatives. chemicalbook.comorganic-chemistry.org The reaction mechanism involves the dissociation of LR in solution into reactive dithiophosphine ylides. wikipedia.orgorganic-chemistry.org These ylides react with the carbonyl group of the lactam to form a transient thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thione and a stable phosphorus-oxygen double bond. nih.govorganic-chemistry.org The general reactivity trend for LR shows that amides and lactams react faster than less electron-rich carbonyls like esters. nih.govorganic-chemistry.org

Phosphorus pentasulfide is another classic thionating agent, though it often requires higher temperatures and can lead to side reactions if not used carefully. researchgate.netorganic-chemistry.org A combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been developed as an alternative system that can provide yields comparable or even superior to Lawesson's Reagent, with the added benefit of easier byproduct removal through simple hydrolytic workup. audreyli.com A dissertation on the synthesis of indolizidine alkaloids described a key step wherein 5-butyl-2-pyrrolidinone was successfully converted to 5-butylpyrrolidine-2-thione via a thionation reaction. wits.ac.za

Table 1: Common Thionating Reagents for Lactam Conversion

| Reagent | Typical Application | Key Characteristics |

|---|---|---|

| Lawesson's Reagent | Thionation of ketones, amides, lactams, esters. wikipedia.orgchemicalbook.com | Mild, effective, selective for amides/lactams over esters. nih.govorganic-chemistry.org Commercially available. wikipedia.org |

| Phosphorus Pentasulfide (P₄S₁₀) | General thionating agent. organic-chemistry.org | Requires higher temperatures; can be moisture-sensitive, producing H₂S. researchgate.netorganic-chemistry.org |

| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Thionation of esters, lactones, amides, lactams. audreyli.com | Offers yields comparable to Lawesson's Reagent with easier byproduct removal. audreyli.com |

| Belleau's Reagent | Thioacylating agent. google.com | Used for converting amides to thioamides. google.com |

The efficiency of the thionation of 1-Butylpyrrolidin-2-one is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and duration. Aromatic hydrocarbons like toluene (B28343) or xylene are frequently used as solvents, and reactions are often conducted at elevated temperatures, sometimes under reflux, to drive the conversion. audreyli.comarkat-usa.org For instance, the thionation of related cephalosporin (B10832234) lactams with Lawesson's reagent required heating to 100°C in toluene for two hours to achieve high yields. arkat-usa.org

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. It offers significant advantages over conventional heating by reducing reaction times and often improving yields. organic-chemistry.orgencyclopedia.pub The use of microwave irradiation in solvent-free conditions for the thionation of various heterocyclic ketones has been noted for its high efficiency and environmentally friendly profile. encyclopedia.pub In a study on pyrrole (B145914) carboxylates, microwave heating was employed with Lawesson's reagent, although conventional heating ultimately provided higher yields in that specific case. rsc.org

The selectivity of thionating agents is crucial when the substrate contains multiple carbonyl groups. Lawesson's reagent exhibits a useful degree of selectivity, reacting preferentially with the more electron-rich carbonyl of a lactam over that of an ester group within the same molecule. organic-chemistry.org This allows for targeted thionation in multifunctional compounds.

The efficiency of these reactions, measured by chemical yield, can be very high. In the synthesis of thioxocephalosporins, isolated yields ranging from 70% to 98% were reported using Lawesson's reagent. arkat-usa.org Similarly, the P₄S₁₀/HMDO reagent system has demonstrated excellent efficiency, converting various lactones to thiolactones in yields often exceeding 80-90%, which is comparable to or better than those obtained with Lawesson's reagent under similar conditions. audreyli.com For example, the thionation of γ-valerolactone with P₄S₁₀/HMDO in refluxing xylene for two hours resulted in a 94% yield of the corresponding thiolactone. audreyli.com

Table 2: Example Yields for Thionation of Lactams and Related Carbonyls

| Substrate Type | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cephalosporin (β-lactam) | Lawesson's Reagent | Toluene | 100°C, 2h | 89% | arkat-usa.org |

| γ-Butyrolactone | P₄S₁₀/HMDO | Xylene | Reflux, 2h | 90% | audreyli.com |

| ε-Caprolactam | P₄S₁₀/HMDO | Xylene | Reflux, 2h | 84% | audreyli.com |

| Ethyl 2-pyrrole carboxylate | Lawesson's Reagent | Toluene | 110°C, 16h | 72% | rsc.org |

While direct thionation of the pre-formed lactam is the most common route, alternative strategies can involve the initial construction of the pyrrolidinone ring from acyclic precursors. One such approach involves a two-step synthesis of racemic 5-butyl-2-pyrrolidinone starting from methyl acrylate (B77674) and 1-nitropentane, which is then subjected to thionation to yield the final product, 5-butylpyrrolidine-2-thione. wits.ac.za Another relevant synthesis is the one-pot conversion of 1,4-butanediol (B3395766) and aqueous ammonia (B1221849) over a CuNiPd/ZSM-5 catalyst to produce 1-butylpyrrolidine. rsc.org While this method yields the fully reduced pyrrolidine (B122466), it demonstrates a pathway to construct the N-butylated five-membered ring from simple, non-cyclic starting materials.

Direct Thionation of 1-Butylpyrrolidin-2-one (or Related Pyrrolidinones) using Thionating Reagents

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign methodologies. This includes the use of greener solvents and catalysts to minimize waste and energy consumption.

Deep Eutectic Solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. orgchemres.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive. orgchemres.orgresearchgate.net

In the context of thione synthesis, DESs have been successfully employed as both the solvent and catalyst. rsc.orgresearchgate.net For example, a deep eutectic solvent formed from choline (B1196258) chloride and urea (B33335) has been used as an effective and recyclable medium for the synthesis of pyrano[2,3-d]pyrimidinone (thione) derivatives. orgchemres.orgresearchgate.net Another study utilized a DES composed of choline chloride and ammonium (B1175870) thiocyanate, which acted as a catalyst, solvent, and reagent in the synthesis of dihydropyrimidinethiones, resulting in high yields and simplified reaction setups. scilit.com The advantages of using DESs include mild reaction conditions, short reaction times, high product yields, and simple work-up procedures, often allowing the catalyst/solvent system to be recycled and reused for several cycles without significant loss of activity. researchgate.netrsc.org This approach represents a promising green methodology that could be adapted for the synthesis of this compound.

Flow Chemistry and Continuous Synthesis Methods

The adaptation of synthetic routes from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reaction control, and potential for automation and scalability. For the synthesis of this compound, a continuous flow approach would likely focus on the thionation of 1-butylpyrrolidin-2-one.

Hypothetical Flow Synthesis Setup:

A plausible continuous flow setup for the synthesis of this compound would involve the following components:

Reagent Introduction: Two separate inlet streams would be used. One stream would contain a solution of 1-butylpyrrolidin-2-one in a suitable high-boiling point solvent such as toluene or xylene. The second stream would contain the thionating agent, such as Lawesson's reagent, dissolved or suspended in the same solvent.

Mixing: The two streams would converge in a T-mixer to ensure rapid and efficient mixing of the reactants.

Reaction Coil: The reaction mixture would then pass through a heated reaction coil made of an inert material. The temperature and residence time within the coil would be precisely controlled to optimize the reaction conversion and minimize byproduct formation.

In-line Quenching and Work-up: The stream exiting the reactor could be mixed with a quenching agent to stop the reaction. Subsequent in-line purification, such as liquid-liquid extraction or passing through a scavenger resin column, could be employed to remove excess reagents and byproducts.

Collection: The purified product stream would then be collected.

Research Findings on Analogous Systems:

While specific data for the flow synthesis of this compound is scarce, studies on the thionation of other lactams and carbonyl compounds in flow provide valuable insights. For instance, the thionation of various amides and lactams using Lawesson's reagent has been successfully demonstrated in continuous flow systems. These studies highlight the importance of temperature control and residence time in achieving high yields and purity.

For example, the thionation of bicyclic β-lactam compounds with Lawesson's reagent has been studied, showing that reaction conditions are sensitive to small changes. arkat-usa.org In batch reactions, temperatures around 80-100 °C are often required. arkat-usa.org Translating this to a flow system would allow for precise temperature control, potentially reducing degradation and improving the yield of the desired thiolactam.

Furthermore, the continuous-flow synthesis of thioureas using aqueous polysulfide solutions has been developed, demonstrating an alternative approach to introducing sulfur under homogeneous and mild conditions. mdpi.com This methodology could potentially be adapted for the synthesis of thiolactams, offering a safer and more environmentally friendly alternative to traditional thionating agents.

Potential Operating Parameters:

Based on analogous batch and flow reactions, a starting point for the continuous flow synthesis of this compound could involve the parameters outlined in the table below.

| Parameter | Value | Justification |

| Reactant 1 | 1-butylpyrrolidin-2-one | Starting material |

| Reactant 2 | Lawesson's reagent | Common thionating agent |

| Solvent | Toluene or Xylene | High boiling point, solubilizes reactants |

| Concentration | 0.1 - 0.5 M | Typical concentration range for flow reactions |

| Flow Rate | 0.1 - 1.0 mL/min | To achieve desired residence time |

| Reactor Volume | 1 - 10 mL | Dependent on desired production scale |

| Residence Time | 5 - 30 min | Estimated from batch reaction times |

| Temperature | 80 - 120 °C | Typical temperature for thionation with Lawesson's reagent |

| Pressure | Atmospheric to slightly elevated | To prevent solvent boiling |

It is important to note that these parameters would require optimization to achieve the best results for the specific synthesis of this compound. The use of in-line analytical techniques, such as FT-IR or HPLC, would be crucial for rapid process optimization.

The development of a continuous flow process for the synthesis of this compound represents a promising avenue for a more efficient, safer, and scalable production of this chemical compound.

Chemical Reactivity and Transformational Chemistry of 1 Butylpyrrolidine 2 Thione

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is the central feature of 1-Butylpyrrolidine-2-thione's reactivity, imbuing the molecule with both nucleophilic and electrophilic characteristics. The sulfur atom, with its available lone pairs of electrons, acts as a nucleophilic center. msu.edu Conversely, the carbon atom of the thiocarbonyl group is electrophilic due to the polarization of the C=S double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com

This dual reactivity allows this compound to engage in a variety of chemical transformations. The sulfur atom can react with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. msu.edu The electrophilic carbon, on the other hand, is the site of attack for nucleophiles in addition reactions. The interplay of these characteristics is fundamental to the synthetic utility of this thiolactam. In biological contexts, the thiolate form of sulfur-containing compounds is recognized as a potent nucleophile. nih.gov

Addition Reactions of this compound

The polarized nature of the thiocarbonyl group facilitates addition reactions, where new bonds are formed at both the carbon and sulfur atoms. These reactions are crucial for building more complex molecular architectures from the pyrrolidine-2-thione (B1333366) scaffold.

Michael Addition Reactions with Activated Alkenes and Alkynes

Thiolactams like pyrrolidine-2-thiones can participate in Michael addition reactions, a type of conjugate addition. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com Research on the closely related compound, 5-butylpyrrolidine-2-thione, illustrates this reactivity. In one study, 5-butylpyrrolidine-2-thione was reacted with ethyl crotonate, an activated alkene. wits.ac.za The reaction proceeded, albeit with some difficulty, to yield the corresponding Michael adduct. wits.ac.za This transformation highlights the nucleophilic character of the thiolactam, which attacks the electrophilic alkene. masterorganicchemistry.comwits.ac.za

| Reactant 1 | Reactant 2 | Product |

| 5-butylpyrrolidine-2-thione | Ethyl crotonate | 5-butyl-1-(2-ethoxycarbonyl-1-methylethyl)pyrrolidine-2-thione |

This table summarizes the Michael addition reaction involving a substituted pyrrolidine-2-thione, as described in the literature. wits.ac.za

When new stereocenters are formed during a reaction, the control of stereochemistry is a significant synthetic challenge. In the case of the Michael addition between 5-butylpyrrolidine-2-thione and ethyl crotonate, the product was formed as a separable mixture of diastereomers. wits.ac.za This indicates that the addition did not proceed with high diastereoselectivity under the reported conditions. The formation of multiple diastereomers is a common outcome in Michael additions where both the nucleophile and the acceptor can lead to new chiral centers, unless specific chiral auxiliaries or catalysts are used to direct the stereochemical outcome. nih.gov

Cycloaddition Chemistry Involving the Thiocarbonyl Group

The thiocarbonyl group can participate in cycloaddition reactions, where it acts as a component in the formation of a new ring system. nih.gov Thiocarbonyls can undergo [2+2] cycloadditions with alkynes to form four-membered thietes, which can be unstable and rearrange. nih.gov They are also known to participate in [3+2] cycloadditions with 1,3-dipoles, such as azomethine ylides, to construct five-membered heterocyclic rings. nih.gov Furthermore, acting as a dienophile, the C=S bond can react in [4+2] Diels-Alder reactions. youtube.com While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of thiocarbonyls suggests its potential to participate in this class of reactions to build diverse heterocyclic structures. nih.govnih.govyoutube.com

Rearrangement Reactions and Fragmentations

Beyond simple additions, this compound and related structures can undergo more complex transformations involving skeletal rearrangements and fragmentations.

Eschenmoser Sulfide (B99878) Contraction and Analogous Processes

The Eschenmoser sulfide contraction is a powerful method for synthesizing β-dicarbonyl compounds and their derivatives from thioamides or thiolactams. wikipedia.orgsynarchive.com The reaction typically involves three key components: the thioamide/thiolactam, an α-haloketone, and a phosphine (B1218219) base, which acts as a sulfur scavenger. wikipedia.org

This reaction has been successfully applied to the pyrrolidine-2-thione system. Research on 5-butylpyrrolidine-2-thione demonstrates a classic example of this process. The Michael adduct, 5-butyl-1-(2-ethoxycarbonyl-1-methylethyl)pyrrolidine-2-thione, was first converted to its S-alkylated salt using ethyl bromoacetate (B1195939). wits.ac.za Subsequent treatment of this intermediate with a suitable phosphine would induce the "sulfide contraction," eliminating the sulfur atom and forming a new carbon-carbon double bond, yielding an enamine-ester. wits.ac.zawikipedia.org

| Starting Material | Reagent | Key Process | Product |

| 5-butyl-1-(2-ethoxycarbonyl-1-methylethyl)pyrrolidine-2-thione | 1. Ethyl bromoacetate (alkylation) | Eschenmoser Sulfide Contraction | (E)-5-butyl-1-(2-ethoxycarbonyl-1-methylethyl)-2-ethoxycarbonylmethylenepyrrolidine |

| 2. Phosphine (contraction) |

This table outlines the steps of the Eschenmoser sulfide contraction as applied to a derivative of 5-butylpyrrolidine-2-thione. wits.ac.za

This transformation is of significant synthetic value, as it allows for the conversion of the robust thiolactam group into a versatile enamine, which can be a precursor for various other functionalities and heterocyclic systems. wits.ac.zasciforum.net

Radical-Mediated Transformations (General concept for thiones)

The thione functional group is a versatile participant in a variety of radical reactions. While direct radical reactions on the C=S bond of this compound are not extensively documented, the broader class of thiones, particularly thiohydroxamic acid esters, are pivotal in generating radicals. One of the most prominent examples is the Barton-McCombie deoxygenation, where esters of N-hydroxypyridine-2-thione are used to generate carbon radicals from alcohols. The tautomeric relationship between N-hydroxypyridine-2-thione and its thiolactam form, pyridine-2(1H)-thione, underscores the relevance of the thiolactam scaffold in radical chemistry. researchgate.net

Furthermore, the pyrrolidine (B122466) ring system itself is often synthesized via radical cyclizations. acs.org Nitrogen-centered radicals are key intermediates in these transformations. acs.orgpsu.edu For instance, N-hydroxypyridine-2-thione carbamates have been developed as effective precursors for generating aminyl radicals. researchgate.netacs.org These radicals can undergo subsequent reactions, most notably 5-exo-trig cyclizations, to construct the pyrrolidine nucleus. acs.org

A pertinent example is the study of the N-butyl-4-pentenaminyl radical. This species can be generated from an N-hydroxypyridine-2-thione carbamate (B1207046) precursor and undergoes cyclization, demonstrating a pathway to form N-substituted pyrrolidines under radical conditions. researchgate.net Such reactions highlight the synthetic utility of radical processes in accessing structures related to this compound. The general reactivity of these nitrogen-centered radicals involves addition to π-systems, a powerful method for creating N-heterocycles. acs.org

Heteroatom Reactivity (e.g., Sulfur Extrusion, N-Alkylation)

The thiolactam functional group in this compound contains two heteroatoms, nitrogen and sulfur, which dictate its reactivity. The lone pairs of electrons on both atoms can act as nucleophiles, leading to a range of chemical transformations. The geometry of the cyclic system can influence the relative nucleophilicity of these sites. While acyclic thioamides tend to react preferentially at the sulfur atom, the cyclic constraints in thiolactams can enhance the nucleophilicity of the nitrogen atom. rsc.org

Sulfur Extrusion

A cornerstone of thiolactam reactivity is the ability to extrude the sulfur atom, most commonly via the Eschenmoser sulfide contraction. wikipedia.orgwits.ac.za This reaction transforms a thiolactam into a vinylogous amide or enaminone, which are valuable synthetic intermediates. wits.ac.za The process is initiated by the S-alkylation of the thiolactam, such as this compound, with an α-halo carbonyl compound. This step forms a key thioimonium salt intermediate. Subsequent treatment with a suitable base and a phosphine, like triphenylphosphine (B44618) or triethyl phosphite, facilitates the extrusion of the sulfur atom as a phosphine sulfide. The reaction proceeds through an intermediate episulfide, which collapses to form the final carbon-carbon double bond of the enaminone product. wikipedia.org

This methodology has been successfully applied to N-alkylated pyrrolidine and piperidine (B6355638) thiolactams for the synthesis of various alkaloid skeletons. wits.ac.zawits.ac.za For example, the reaction between N-alkyl thiolactams and 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one yields the corresponding enaminone analogues. wits.ac.za

| Thiolactam Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiolactam | α-Halo ketone/ester | 1. Base (e.g., NaH, KHMDS) 2. Phosphine (e.g., PPh₃, P(OEt)₃) | Vinylogous amide (Enaminone) | wikipedia.orgwits.ac.za |

| N-Alkyl Pyrrolidine/Piperidine Thiolactam | 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one | Base, Phosphine | Quinazolinone-containing Enaminone | wits.ac.za |

| Thiolactam (e.g., N-methyl, N-benzyl) | α-Bromo lactone | - | β-Enamino lactone | researchgate.net |

N-Alkylation and Nitrogen Reactivity

The term N-alkylation for this compound is a misnomer, as the nitrogen atom is already part of a tertiary amine and cannot be further alkylated under standard conditions. However, the reactivity of the nitrogen heteroatom is a crucial aspect of the molecule's chemical profile.

Stereochemical Aspects and Chiral Synthesis of 1 Butylpyrrolidine 2 Thione Analogues

Enantioselective Synthesis of Chiral Pyrrolidinethiones and Precursors

The primary strategy for obtaining enantiopure pyrrolidinethiones involves the synthesis of a chiral pyrrolidin-2-one precursor, followed by a stereoretentive thionation reaction. The chirality is introduced either by using precursors from the chiral pool or through asymmetric catalysis.

The chiral pool provides a reliable source of enantiomerically pure starting materials for complex syntheses. Amino acids, in particular, are excellent precursors for the synthesis of chiral pyrrolidine (B122466) rings due to their inherent stereochemistry.

L-Proline and 4-Hydroxy-L-proline: These cyclic amino acids are common starting points for introducing a pre-formed, stereochemically defined pyrrolidine ring into a target molecule. mdpi.com The synthesis often begins with the modification of the carboxyl group or the nitrogen atom, followed by further functionalization of the ring.

Acyclic Amino Acids: Acyclic amino acids like L-aspartic acid and L-glutamic acid can be used to construct the pyrrolidine ring. For instance, protected ketoacids derived from aspartic acid can be coupled with primary amines (such as butylamine) to form ketoacyl derivatives. These intermediates can then undergo a Mannich-type annulation under acidic conditions to form the chiral pyrrolidinone ring. clockss.org

The resulting chiral pyrrolidin-2-ones can then be converted to the desired 1-butylpyrrolidine-2-thione analogues. This conversion is typically achieved through thionation, a reaction that replaces the carbonyl oxygen with a sulfur atom. The use of mild thionating agents is crucial to preserve the stereochemical integrity of the chiral centers. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is widely employed for this purpose as it effectively converts lactams to thiolactams, often without causing racemization or epimerization, especially when compared to harsher reagents like phosphorus pentasulfide (P₄S₁₀) which may require high temperatures that can compromise optical purity. nih.govchemeurope.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com

Table 1: Chiral Pool Precursors for Pyrrolidinone Synthesis

| Precursor | Key Features | Resulting Structure |

|---|---|---|

| L-Proline | Readily available cyclic amino acid with a defined stereocenter at C2. | Directly provides the chiral pyrrolidine skeleton. |

| 4-Hydroxy-L-proline | Provides a functional handle (hydroxyl group) for further derivatization. mdpi.com | Allows for the synthesis of substituted chiral pyrrolidines. mdpi.com |

| L-Glutamic Acid | Acyclic amino acid that can be cyclized to form pyroglutamic acid (a 5-oxopyrrolidine-2-carboxylic acid). | Versatile precursor for C5-substituted pyrrolidinones. |

Asymmetric catalysis offers a powerful alternative to the chiral pool, enabling the creation of chiral molecules from achiral or racemic starting materials with high enantioselectivity. In the context of pyrrolidinethiones, this approach focuses on the enantioselective synthesis of the pyrrolidinone precursors.

Various catalytic systems have been developed for the synthesis of chiral pyrrolidines:

Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can catalyze reactions like Mannich and Michael additions to form substituted pyrrolidines with high enantiomeric excess. mdpi.com

Metal Catalysis: Chiral metal complexes, often featuring transition metals like rhodium, copper, or iridium, are effective catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and C-H amination to construct the chiral pyrrolidine ring. nih.gov

Once the enantioenriched pyrrolidinone is synthesized via one of these catalytic methods, it is then subjected to thionation with a reagent like Lawesson's reagent to yield the final chiral this compound analogue while maintaining the enantiopurity established in the catalytic step.

Diastereoselective Synthesis of Substituted this compound Derivatives

When the target molecule contains more than one stereocenter, both the relative and absolute stereochemistry must be controlled. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. For substituted this compound derivatives, this is typically achieved by controlling the formation of the substituted pyrrolidinone precursor.

A common strategy is the reductive amination of a suitably substituted γ-keto ester or acid. For example, the reaction of a chiral amine with a 4-oxocarboxylic acid derivative can proceed with high diastereoselectivity, influenced by the existing stereocenter on the amine and the reaction conditions. An optimized two-step reductive amination procedure has been shown to produce pyrrolidinone-containing dipeptide analogues with excellent diastereoselectivity. nih.gov Similarly, multicomponent reactions have been developed that can construct up to three contiguous stereocenters in a single operation to afford highly substituted pyrrolidine derivatives with high diastereoselectivity.

The stereochemical outcome of these reactions is often governed by thermodynamic or kinetic control, where steric hindrance directs the approach of reagents to a specific face of the molecule, resulting in the preferential formation of one diastereomer. The subsequent thionation of the diastereomerically pure pyrrolidinone yields the corresponding substituted this compound derivative.

Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to separate them. For analogues of this compound, several techniques can be employed.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org Since this compound has a basic nitrogen atom within its structure, it can be reacted with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgrsc.org Once separated, the pure enantiomer of the pyrrolidinethione can be recovered by treating the salt with a base to remove the resolving agent.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comnih.govchiraltech.com The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are commonly used for this purpose. mdpi.comchromatographyonline.com This method has been successfully applied to resolve chiral lactams and can be adapted for their thiolactam analogues. mdpi.comchiraltech.com

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Scalable, cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent and crystallization conditions; theoretical max yield is 50% per cycle without a racemization process. wikipedia.org |

Configurational Stability and Chiral Interconversions

The configurational stability of stereocenters is a crucial consideration in chiral synthesis. A chiral center is configurationally stable if it does not undergo inversion to its opposite configuration (epimerization or racemization) under the conditions of synthesis, purification, or storage.

For this compound analogues, the stereocenter at the C5 position is of particular importance. This carbon is alpha (α) to the thiocarbonyl group (C=S). Protons on carbons alpha to carbonyl or thiocarbonyl groups can be acidic and susceptible to removal by a base. If this proton is removed, a planar enolate or thio-enolate intermediate is formed. Subsequent re-protonation can occur from either face, leading to a loss of stereochemical information, or racemization. mdpi.com

This phenomenon is a well-known side reaction in peptide synthesis, where epimerization of amino acid residues can occur, particularly under basic conditions or during coupling reactions. mdpi.com Therefore, it is critical to handle chiral this compound analogues under mild conditions, avoiding strong bases or prolonged exposure to heat, to prevent potential epimerization at the C5 position. The use of virtually epimerization-free synthetic methods, often conducted under neutral or slightly acidic conditions, is highly desirable. rsc.orgresearchgate.net While S(VI) compounds are known for high configurational stability, the stability in thiolactams relates to the carbon framework. The inherent stability of the chiral centers must be evaluated under the specific experimental conditions employed.

Based on a comprehensive search of available scientific literature and spectroscopic databases, there is currently insufficient data to generate a detailed article on the advanced spectroscopic and chromatographic methodologies for the analysis of This compound that meets the specific requirements of the requested outline.

The search results consistently provide information for structurally related but distinct compounds, namely 1-Butylpyrrolidine and 1-Butylpyrrolidin-2-one (B1265465) . However, specific experimental data for the requested "thione" analogue, which contains a sulfur atom in place of the carbonyl oxygen, is not available.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as outlined in the prompt:

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 1 Butylpyrrolidine 2 Thione

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Fulfilling the request would require specific data such as NMR chemical shifts, mass-to-charge ratios, fragmentation patterns, IR and Raman absorption frequencies, and established GC-MS and HPLC analytical methods for 1-Butylpyrrolidine-2-thione, none of which are present in the available search results. To maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be generated at this time.

Computational and Theoretical Chemistry Studies of 1 Butylpyrrolidine 2 Thione

Electronic Structure and Bonding Analysis of the Thiocarbonyl Group

The thiocarbonyl group (C=S) is the defining functional group of 1-butylpyrrolidine-2-thione and dictates much of its chemical behavior. Quantum chemical calculations on various thioamides have provided significant insights into the electronic structure and bonding of this moiety.

The C=S double bond is longer and weaker than the C=O bond in the corresponding lactam, 1-butylpyrrolidin-2-one (B1265465). This is due to the larger size of the sulfur atom compared to oxygen and the less effective overlap between the carbon 2p and sulfur 3p orbitals. This weaker double bond character results in a lower stretching frequency in infrared spectroscopy.

Computational studies, often employing Density Functional Theory (DFT), reveal significant resonance contribution in the thioamide group, similar to the amide group. The lone pair of electrons on the nitrogen atom can delocalize into the C=S π-system, leading to a resonance hybrid with contributions from a neutral and a zwitterionic form. This resonance has several important consequences:

Increased C-N bond order: The C-N bond has partial double bond character, which restricts rotation around this bond.

Increased polarity: The zwitterionic resonance form contributes to a significant dipole moment in the molecule.

Charge distribution: The sulfur atom carries a partial negative charge, while the nitrogen and carbonyl carbon atoms bear partial positive charges.

Natural Bond Orbital (NBO) analysis is a computational tool that can quantify this charge distribution and the delocalization of electron density. For a typical N-alkyl thioamide, NBO analysis would likely show a significant transfer of electron density from the nitrogen lone pair to the π* orbital of the C=S bond.

The electronic structure of the thiocarbonyl group can be further probed by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In thioamides, the HOMO is often associated with the lone pair electrons on the sulfur and nitrogen atoms, while the LUMO is typically the π* orbital of the C=S bond. The energy of these orbitals is crucial in predicting the reactivity of the molecule towards electrophiles and nucleophiles.

Table 1: Representative Spectroscopic Data for the Thiocarbonyl Group in Thioamides

| Spectroscopic Technique | Characteristic Signature of C=S | Approximate Wavenumber/Chemical Shift | Reference |

| Infrared (IR) Spectroscopy | C=S stretching vibration | 1120 (±20) cm⁻¹ | nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | n → π* transition | 265 (±5) nm | nih.gov |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Thiocarbonyl carbon resonance | 200 - 210 ppm | nih.gov |

Note: The data in this table are for general thioamides and may vary for this compound.

Conformational Landscape and Energetics of this compound

The conformational flexibility of this compound is primarily determined by two factors: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation of the N-butyl group.

Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or "twist") and "half-chair" forms. In the envelope conformation, one atom is out of the plane of the other four, while in the half-chair, two adjacent atoms are displaced on opposite sides of the plane. Computational studies on similar cyclic systems, such as proline and other pyrrolidine derivatives, have shown that the energy barrier between these conformations is relatively low, allowing for rapid interconversion at room temperature. The presence of the bulky thiocarbonyl group and the N-butyl substituent would influence the preferred ring pucker.

N-Butyl Group Rotation: The butyl group attached to the nitrogen atom has several rotatable bonds, leading to a number of possible conformers. The relative energies of these conformers would be determined by steric interactions between the butyl chain and the pyrrolidine ring. Computational methods, such as potential energy surface scans, can be used to identify the most stable conformers and the energy barriers for rotation. It is expected that the most stable conformer would have the butyl group oriented to minimize steric hindrance with the thiocarbonyl sulfur atom and the adjacent methylene groups of the ring.

Theoretical calculations on N-substituted lactams have shown that the conformational preferences can significantly impact the molecule's properties and reactivity. For this compound, it is likely that a few low-energy conformers exist in equilibrium.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, several types of reactions could be investigated theoretically.

N-Alkylation: The nitrogen atom of the thioamide is nucleophilic, and the reaction with electrophiles such as alkyl halides is a common transformation. Computational studies on the N-alkylation of similar heterocyclic systems have been performed to understand the regioselectivity and stereoselectivity of these reactions. mdpi.com A theoretical investigation of the N-alkylation of this compound would involve locating the transition state for the nucleophilic attack of the nitrogen on the electrophile and calculating the activation energy.

Thionation of Lactams: The synthesis of this compound itself likely involves the thionation of the corresponding lactam, 1-butylpyrrolidin-2-one, using a thionating agent like Lawesson's reagent. Computational studies can model the mechanism of this reaction, which is believed to proceed through a four-membered ring intermediate.

Reactions at the Thiocarbonyl Group: The thiocarbonyl group can react with both nucleophiles and electrophiles. Nucleophilic addition to the thiocarbonyl carbon and electrophilic attack on the sulfur atom are plausible reaction pathways. Quantum chemical calculations can be used to predict the feasibility of these reactions and to characterize the structures of the transition states involved. nih.govrsc.org

For any given reaction, computational chemists would typically perform the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (minimum for reactants and products, one imaginary frequency for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the found transition state correctly connects the desired reactants and products.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the identification and characterization of molecules.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. For this compound, this would allow for the assignment of the characteristic C=S stretching frequency, as well as other vibrational modes of the molecule. Theoretical calculations have been instrumental in characterizing the vibrational modes of the thioamide group in various compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of the molecule. For this compound, theoretical calculations could predict the chemical shifts of the protons and carbons in the butyl group and the pyrrolidine ring, including the downfield shift of the thiocarbonyl carbon. researchgate.net

Table 2: Predicted Spectroscopic Parameters for a Model Thiolactam

| Parameter | Method | Predicted Value |

| C=S Stretch (IR) | DFT (B3LYP/6-31G*) | ~1100-1150 cm⁻¹ |

| ¹³C Chemical Shift (C=S) | GIAO-DFT | ~205 ppm |

| ¹H Chemical Shift (N-CH₂) | GIAO-DFT | ~3.5-4.0 ppm |

Note: These are hypothetical predicted values for a model N-alkyl thiolactam and would require specific calculations for this compound.

Research Applications in Organic Synthesis and Material Science

1-Butylpyrrolidine-2-thione as a Synthetic Building Block for Complex Heterocyclic Systems

Thioamides and their cyclic analogs, thiolactams, are recognized as versatile synthons in the synthesis of a wide array of heterocyclic compounds due to their unique reactivity. researchgate.netacs.org The thioamide functional group in this compound possesses two nucleophilic centers (sulfur and nitrogen) and an electrophilic thiocarbonyl carbon, allowing it to react with various dielectrophilic reagents to form different heterocyclic systems. acs.orgresearchgate.net

The reactivity of the thiolactam core of this compound can be leveraged for the construction of more complex molecular architectures. For instance, reactions involving the alkylation of both the sulfur and nitrogen atoms are common pathways to five- and six-membered sulfur and nitrogen-containing heterocycles. acs.org Furthermore, thioamides are known to undergo dehydrogenative cyclization to form S-heterocycles and can be utilized in the synthesis of thiazolines and 1,2,4-thiadiazoles. researchgate.net

A notable example of the synthetic utility of thiolactams is the reaction of γ- and δ-thiolactams with lithium acetylides followed by treatment with Grignard reagents to yield 1,2,2'-trisubstituted pyrrolidines and piperidines. mdpi.com This suggests that this compound could serve as a precursor to novel substituted pyrrolidine (B122466) derivatives. Additionally, β-ketothioamides are efficient reagents for the synthesis of various heterocycles, indicating that derivatization of the this compound ring could open up further synthetic possibilities. rsc.org

The table below summarizes some of the potential heterocyclic systems that could be synthesized from thioamide and thiolactam precursors like this compound.

| Precursor Type | Reagent Type | Resulting Heterocycle |

| Thioamide | Dihalides | Δ²-Thiazolines, 5,6-Dihydro-4H-1,3-thiazines |

| Thioamide | Oxidizing Agent | 1,2,4-Thiadiazoles |

| N-Benzyl thioamide | Electrochemical Cyclization | 1,3-Benzothiazines |

| γ-Thiolactam | Lithium acetylide, Grignard reagent | 2-Substituted Pyrrolidines |

| Thioamide | α-Diazodicarbonyl compounds | Enaminones |

| Thioamide | Imines | δ-Thiolactams |

Evaluation as a Ligand in Transition Metal Catalysis (Inferred from related pyrrolidones as ligands)

The key difference between this compound and its pyrrolidinone counterpart lies in the nature of the donor atom. The oxygen atom in pyrrolidinones is a "hard" donor, preferring to coordinate to hard Lewis acids, while the sulfur atom in the thio-analog is a "soft" donor, favoring coordination with soft Lewis acids such as late transition metals (e.g., Pd, Pt, Rh). This difference in coordination preference could lead to distinct catalytic activities and selectivities.

The presence of the soft sulfur donor in this compound could make it a suitable ligand for a variety of transition metal-catalyzed reactions, including cross-coupling reactions, where soft ligands are often employed. mdpi.com The steric and electronic properties of the ligand can be tuned by modifying the N-substituent, which in this case is a butyl group. The development of novel ligands is crucial for advancing transition metal catalysis, and thioamides represent a class of compounds with underexplored potential in this area. rutgers.educhiba-u.jp

Potential in Polymer Chemistry and Material Design (Inferred from related pyrrolidinones)

The oxygen analogs of this compound, such as N-methyl-2-pyrrolidone (NMP) and N-butyl-2-pyrrolidone (NBP), are widely used as polar aprotic solvents in the polymer industry. atamanchemicals.comwikipedia.orgchemicalbook.com They are known for their ability to dissolve a wide range of polymers, including poly(vinylidene fluoride) (PVDF), and are used in the production of high-performance polymers like aramids (e.g., Kevlar and Twaron). atamanchemicals.comwikipedia.org Given the structural similarity, this compound may also exhibit useful solvency properties for various polymers.

Beyond its potential as a solvent, the thioamide functionality of this compound opens up possibilities for its use as a monomer or a modifying agent in polymer synthesis. The presence of sulfur could impart unique properties to the resulting polymers, such as altered thermal stability, refractive index, and affinity for metals. Thiolactams can be synthesized via mechanochemical thionation using Lawesson's reagent, a method that could potentially be applied to polymeric amides to introduce thioamide functionalities. researchgate.net

The field of sulfur-containing polymers is an active area of research, and the incorporation of a thiolactam ring into a polymer backbone or as a pendant group could lead to novel materials with interesting optical, electronic, or mechanical properties.

Use in the Development of Ionic Liquids (Inferred from other thiones and 1-butylpyrrolidine)

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as green solvents and catalysts in various chemical processes. nih.govtcichemicals.com The development of novel ILs with tailored properties is a significant area of research. Both the cation and the anion of an IL can be modified to tune its physical and chemical properties.

1-Butylpyrrolidine is a known precursor for the synthesis of pyrrolidinium-based ionic liquids. chemicalbook.com For example, 1-butyl-1-methylpyrrolidinium salts are a well-studied class of ionic liquids. rsc.orgacs.orgresearchgate.netacs.orgaip.org The synthesis typically involves the quaternization of the nitrogen atom of 1-butylpyrrolidine.

While direct synthesis of an ionic liquid from this compound through N-alkylation might be challenging due to the electron-withdrawing nature of the thiocarbonyl group, the thione functionality itself can be incorporated into the design of ionic liquids. For instance, ionic liquids have been synthesized from (R)-thiazolidine-2-thione-4-carboxylic acid, where the thione-containing moiety is part of the anion. researchgate.net This suggests that this compound could be derivatized to act as either the cationic or anionic component of an ionic liquid. The presence of the thione group could impart specific properties to the resulting ionic liquid, such as different solvation characteristics or electrochemical behavior. The use of ionic liquids in the synthesis of sulfur-containing heterocycles like 4-thiazolidinones has also been reported, highlighting the synergy between these two classes of compounds. researchgate.net

The table below provides examples of pyrrolidinium-based ionic liquids derived from 1-butylpyrrolidine.

| Cation | Anion |

| 1-Butyl-1-methylpyrrolidinium | Methylcarbonate |

| 1-Butyl-1-methylpyrrolidinium | Dicyanamide |

| 1-Butyl-1-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide |

| 1-Butyl-1-methylpyrrolidinium | Thiosalicylate |

Synthesis and Exploration of Derivatives and Structural Analogues of 1 Butylpyrrolidine 2 Thione

N-Substituted Pyrrolidine-2-thione (B1333366) Derivatives

The nitrogen atom of the pyrrolidinethione ring is a common site for synthetic modification. The introduction of various substituents at this position can significantly alter the physicochemical properties of the molecule.

A primary method for the synthesis of N-substituted pyrrolidine-2-thiones is the thionation of the corresponding N-substituted pyrrolidin-2-ones. This transformation is frequently accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in a suitable solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) chemspider.comnih.gov. The reaction proceeds by the replacement of the carbonyl oxygen atom with a sulfur atom nih.gov.

Alternatively, N-alkylation of the parent pyrrolidine-2-thione can be achieved. For instance, the synthesis of N-methylpyrrolidine-2-thione has been accomplished through the thermal reaction of N-methyl-2-pyrrolidinone with carbon disulfide (CS2) nih.gov. This method, however, is often less general than the thionation of the corresponding lactam. A more general approach involves the direct alkylation of pyrrolidine-2-thione, though this can sometimes lead to S-alkylation as a competing side reaction.

The synthesis of a variety of N-substituted pyrrolidine-2-thiones has been reported, with substituents ranging from simple alkyl chains to more complex aryl and acyl groups. The reaction conditions and yields for these syntheses can vary depending on the nature of the substituent and the chosen synthetic route.

| Substituent | Starting Material | Reagent | Solvent | Yield (%) | Reference |

| Methyl | N-methyl-2-pyrrolidinone | CS2 | - | Good to Excellent | nih.gov |

| Benzyl | N-benzyl-2-pyrrolidinone | Lawesson's Reagent | THF | 86 | chemspider.com |

| Alkenyl | Pyrrolidine-2-thione | Various Aldehydes | - | - | nih.gov |

C-Substituted Pyrrolidine-2-thione Derivatives

Substitution at the carbon atoms of the pyrrolidine-2-thione ring provides another avenue for structural diversification. These modifications can introduce new functional groups and stereocenters, leading to a wide range of analogues.

The synthesis of C-substituted derivatives often begins with a correspondingly substituted pyrrolidin-2-one, which is then thionated. For example, the synthesis of (R)-4-mercaptopyrrolidine-2-thione has been achieved from L-aspartic acid. The key steps involved the formation of a pyrrolidin-2-one ring followed by thionation chemrxiv.org.

Another approach involves the cyclization of acyclic precursors. The reaction of amide and thioamide dianions with epibromohydrin (B142927) has been shown to produce 5-(hydroxymethyl)pyrrolidin-2-ones and their corresponding thiones in a regioselective manner organic-chemistry.orgresearchgate.net.

Direct alkylation of the pyrrolidine-2-thione ring at a carbon atom is also possible. For instance, the synthesis of 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation followed by a ring contraction, which could be adapted for the synthesis of C-substituted pyrrolidin-2-thiones nih.gov.

| Substituent | Position | Synthetic Method | Precursor | Yield (%) | Reference |

| Mercapto | 4 | Thionation of lactam | (R)-4-(benzylthio)pyrrolidin-2-one | High | chemrxiv.org |

| Hydroxymethyl | 5 | Cyclization | Thioamide dianion and epibromohydrin | - | organic-chemistry.orgresearchgate.net |

Ring-Expanded and Ring-Contracted Thiocarbonyl Heterocycles

Altering the size of the heterocyclic ring from the five-membered pyrrolidine (B122466) system to smaller or larger rings can have a profound impact on the molecule's conformation and properties. The synthesis of these ring-expanded and ring-contracted analogues typically involves the thionation of the corresponding lactams.

Ring-Expanded Analogues:

Piperidine-2-thione (a six-membered ring): This compound can be synthesized from its corresponding lactam, piperidin-2-one.

Azepane-2-thione (a seven-membered ring): Also known as ε-caprothiolactam, this can be prepared by the thionation of azepan-2-one (B1668282) (ε-caprolactam) nih.gov.

Ring-Contracted Analogues:

Azetidine-2-thione (a four-membered ring): The synthesis of these strained heterocycles can be achieved from azetidin-2-iminium salts, which are readily available from tertiary amides rsc.org. The synthesis of azetidines, in general, is challenging due to their inherent ring strain magtech.com.cnclockss.org.

| Compound Name | Ring Size | Common Precursor | Thionating Agent |

| Azetidine-2-thione | 4 | Azetidin-2-iminium salt | - |

| Piperidine-2-thione | 6 | Piperidin-2-one | Lawesson's Reagent |

| Azepane-2-thione | 7 | Azepan-2-one | Lawesson's Reagent |

Bioisosteric and Isosteric Replacements within the Pyrrolidinethione Scaffold

A common bioisosteric replacement for the thiocarbonyl group (C=S) is the carbonyl group (C=O). In one study, the replacement of a pyrrolidine-2-thione moiety with a pyrrolidin-2-one did not affect the compound's activity against the FTase protein, indicating that, in this specific biological context, the two groups are functionally equivalent organic-chemistry.org. This highlights the potential of using the more synthetically accessible lactams as surrogates for thiolactams in certain applications.

The pyrrolidine ring itself can also be replaced with other heterocyclic systems. For example, azetidines are considered potential bioisosteres for other N-heterocycles like pyridines nih.gov. The replacement of the pyrrolidine ring with other five-membered heterocycles, such as thiazolidines, or with different ring sizes could be explored to modulate the compound's properties. The choice of a suitable bioisostere depends on maintaining key electronic and steric features necessary for the desired interactions.

| Original Moiety | Bioisosteric/Isosteric Replacement | Rationale | Reference |

| Thiocarbonyl (C=S) | Carbonyl (C=O) | Similar size and electronics, potential for similar biological activity. | organic-chemistry.org |

| Pyrrolidine Ring | Azetidine Ring | Alteration of ring strain and conformation, potential to act as a bioisostere for other heterocycles. | nih.gov |

| Pyrrolidine Ring | Other Heterocycles | Exploration of different electronic and steric properties while maintaining a core scaffold. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 1-Butylpyrrolidine-2-thione, and how can reproducibility be ensured?

- Methodological Answer : Common synthetic methods include nucleophilic substitution of pyrrolidine derivatives with butyl halides under basic conditions (e.g., NaH/THF at 0°C) or thionation of 2-pyrrolidone using Lawesson’s reagent. For reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and characterize intermediates (e.g., via NMR or LC-MS). Ensure purity of starting materials and validate steps with control experiments. Detailed protocols should follow journal guidelines for experimental sections, including supplementary data for non-critical steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm the pyrrolidine ring structure and butyl chain integration. IR spectroscopy identifies the thione (C=S) stretch (~1200–1250 cm). Mass spectrometry (HRMS) verifies molecular weight. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. Cross-reference data with literature or computational predictions (e.g., DFT) to resolve ambiguities .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability depends on temperature, light exposure, and solvent. Store in inert atmospheres (argon) at –20°C in amber vials to prevent oxidation. Monitor degradation via TLC or HPLC over time. For aqueous systems, assess pH-dependent hydrolysis by comparing kinetic profiles in buffered solutions .

Q. What reaction mechanisms are typically observed for this compound in organic synthesis?

- Methodological Answer : The thione group participates in cycloadditions (e.g., with dienophiles) or acts as a ligand in metal-catalyzed cross-coupling reactions. Nucleophilic attack at the sulfur atom is common in alkylation or acylation reactions. Mechanistic studies should employ isotopic labeling (e.g., S) or in-situ FTIR to track intermediate formation .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Perform variable-temperature NMR to detect dynamic equilibria. Compare experimental data with computational simulations (e.g., Gaussian-based DFT for H NMR chemical shifts). Use 2D NMR (COSY, NOESY) to assign stereochemistry or confirm hydrogen bonding .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to test variables: catalyst loading, solvent polarity, and reaction time. For example, a central composite design can identify optimal NaH concentration and temperature. Switch to flow chemistry for exothermic steps to improve heat dissipation and scalability .

Q. How do computational models predict the reactivity of this compound in biological systems?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate interactions with enzymes like cytochrome P450. Use QSAR models to correlate electronic parameters (HOMO/LUMO energies) with antioxidant or antimicrobial activity. Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. What experimental approaches validate the proposed biological targets of this compound?

- Methodological Answer : Employ pull-down assays with biotinylated derivatives to identify protein binding partners. Use CRISPR-Cas9 knockouts to confirm target dependency in cellular models. For enzyme inhibition, measure IC values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .

Q. How can chromatographic challenges in purifying this compound be addressed?

Q. What advanced analytical techniques elucidate decomposition pathways of this compound?

- Methodological Answer :

Combine LC-MS/MS to identify degradation products (e.g., hydrolyzed pyrrolidine or sulfoxide derivatives). Use accelerated stability studies (40°C/75% RH) and kinetic modeling (Arrhenius plots) to predict shelf life. EPR spectroscopy can detect radical intermediates formed under oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.